molecular formula C9H7F5O B1409545 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol CAS No. 1781189-72-7

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol

Cat. No.: B1409545
CAS No.: 1781189-72-7
M. Wt: 226.14 g/mol
InChI Key: WXHYRKUXUVQSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol is an organic compound with the chemical formula C10H8F5O. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a unique fluorinated alcohol. This compound is typically found as a colorless liquid or solid and is almost insoluble in water at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

  • 2,2-Difluoro-2-(4-fluorophenyl)ethanol
  • 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetone
  • 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethane

Comparison: Compared to its similar compounds, 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly enhance its reactivity and stability. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c10-8(11,5-15)6-1-3-7(4-2-6)9(12,13)14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHYRKUXUVQSIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 3
Reactant of Route 3
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 4
Reactant of Route 4
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol
Reactant of Route 6
2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.